ペルフルオロヘキサンスルホンアミド

概要

説明

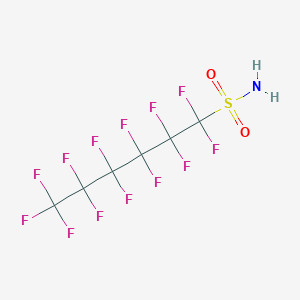

ペルフルオロヘキサンスルホンアミドは、パーフルオロアルキル物質およびポリフルオロアルキル物質のクラスに属する合成化学物質です。これは、疎水性および親油性である6個の炭素のフルオロカーボン鎖を特徴とし、極性を付与するスルホンアミド官能基を有しています。 この化合物は、環境中での残留性と生物蓄積性で知られています .

2. 製法

合成経路および反応条件: ペルフルオロヘキサンスルホンアミドは、制御された条件下でペルフルオロヘキサンスルホニルフルオリドをアンモニアまたは第一級アミンと反応させることによって合成できます。 反応は通常、メタノールまたはエタノールなどの溶媒の使用を含み、高収率と純度を確保するために低温で行われます .

工業的製造方法: ペルフルオロヘキサンスルホンアミドの工業的製造には、上記と同様の方法を用いた大規模合成が含まれます。 プロセスは効率性と費用対効果を最適化するために、安定した品質と出力維持のために、連続フロー反応器と自動システムを頻繁に使用します .

科学的研究の応用

Perfluorohexanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and protective coating in various chemical processes.

Biology: Studied for its bioaccumulative properties and interactions with biological molecules.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of aqueous firefighting foams, textile coatings, metal plating, and polishing agents

作用機序

ペルフルオロヘキサンスルホンアミドの作用機序には、血清アルブミンなどのタンパク質との相互作用が含まれます。そのスルホンアミド基は極性を付与し、他の極性化合物と相互作用することができます。 この相互作用は、さまざまな生物学的経路と分子標的に影響を与え、さまざまな用途での観察された効果につながります.

類似の化合物:

- ペルフルオロヘキサンスルホン酸

- ペルフルオロオクタンスルホンアミド

- ペルフルオロブタンスルホンアミド

比較: ペルフルオロヘキサンスルホンアミドは、特定の鎖長と官能基によってユニークで、異なる化学的および物理的特性を与えています。ペルフルオロヘキサンスルホン酸と比較して、異なる官能基を持っているため、反応性と用途が異なります。 ペルフルオロオクタンスルホンアミドとペルフルオロブタンスルホンアミドは、鎖長が異なり、生物蓄積性と環境残留性に影響を与えます .

生化学分析

Biochemical Properties

Perfluorohexanesulfonamide has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds. Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . In humans, perfluorohexanesulfonamide binds to blood albumin, and relatively little is found in the liver compared to longer-chain PFASs . The half-life of perfluorohexanesulfonamide in human blood is greater than both longer and shorter chain equivalents .

Cellular Effects

Perfluorohexanesulfonamide has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, perfluorohexanesulfonamide has been observed to decrease total thyroxine concentration and increase liver weight in animal models . These changes suggest that perfluorohexanesulfonamide can disrupt endocrine function and liver metabolism.

Molecular Mechanism

At the molecular level, perfluorohexanesulfonamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s strong carbon-fluorine bonds contribute to its persistence and bioaccumulation in living organisms . Perfluorohexanesulfonamide binds to blood albumin, which may facilitate its transport and distribution within the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of perfluorohexanesulfonamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that perfluorohexanesulfonamide remains stable under recommended transport or storage conditions . Long-term exposure to perfluorohexanesulfonamide in animal models has been associated with changes in liver and kidney gene expression .

Dosage Effects in Animal Models

The effects of perfluorohexanesulfonamide vary with different dosages in animal models. In a study conducted on Sprague Dawley rats, perfluorohexanesulfonamide was administered at various doses, and dose-related changes were observed in clinical pathology and organ weight measurements . High doses of perfluorohexanesulfonamide resulted in significantly decreased total thyroxine concentration and increased liver weight . These findings indicate potential toxic or adverse effects at high doses.

Metabolic Pathways

Perfluorohexanesulfonamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s persistence and bioaccumulation are attributed to its strong carbon-fluorine bonds, which resist degradation . In animal models, perfluorohexanesulfonamide has been shown to affect metabolic flux and metabolite levels, particularly in the liver .

Transport and Distribution

Perfluorohexanesulfonamide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In humans, the compound binds to blood albumin, which may facilitate its distribution within the body . The strong carbon-fluorine bonds of perfluorohexanesulfonamide contribute to its persistence and bioaccumulation in living organisms .

Subcellular Localization

The subcellular localization of perfluorohexanesulfonamide and its effects on activity or function are influenced by targeting signals and post-translational modifications. The compound’s strong carbon-fluorine bonds and sulfonic acid functional group allow it to interact with various cellular compartments

準備方法

Synthetic Routes and Reaction Conditions: Perfluorohexanesulfonamide can be synthesized through the reaction of perfluorohexanesulfonyl fluoride with ammonia or primary amines under controlled conditions. The reaction typically involves the use of solvents like methanol or ethanol and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of perfluorohexanesulfonamide involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

化学反応の分析

反応の種類: ペルフルオロヘキサンスルホンアミドは、次のようなさまざまな化学反応を受けます。

酸化: この反応により、ペルフルオロヘキサンスルホン酸が生成される可能性があります。

置換: スルホンアミド基は、特定の条件下で他の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

置換: アルキルハライドと強塩基などの試薬は、置換反応に使用されます。

主な生成物:

酸化: ペルフルオロヘキサンスルホン酸。

4. 科学研究での応用

ペルフルオロヘキサンスルホンアミドは、科学研究で幅広い用途を持っています。

化学: さまざまな化学プロセスにおいて、界面活性剤および保護コーティングとして使用されます。

生物学: 生物蓄積性および生物分子との相互作用について研究されています。

医学: そのユニークな化学的特性による潜在的な治療用途について調査されています。

類似化合物との比較

- Perfluorohexanesulfonic acid

- Perfluorooctanesulfonamide

- Perfluorobutanesulfonamide

Comparison: Perfluorohexanesulfonamide is unique due to its specific chain length and functional group, which confer distinct chemical and physical properties. Compared to perfluorohexanesulfonic acid, it has a different functional group, leading to varied reactivity and applications. Perfluorooctanesulfonamide and perfluorobutanesulfonamide differ in chain length, affecting their bioaccumulative properties and environmental persistence .

生物活性

Perfluorohexanesulfonamide (PFHxSAm), a per- and polyfluoroalkyl substance (PFAS), has garnered attention due to its potential biological effects and environmental persistence. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including in vivo and in vitro assessments, metabolic pathways, and implications for human health.

Overview of Perfluorohexanesulfonamide

PFHxSAm is characterized by the chemical formula C6H2F13NO2S, and it is primarily known for its use in industrial applications, leading to environmental contamination. The compound is a precursor to perfluorohexanesulfonic acid (PFHxS), which has been linked to various health effects.

Toxicological Assessments

A significant study conducted by the National Institute of Environmental Health Sciences (NIEHS) evaluated the in vivo biological potency of PFHxSAm using Sprague Dawley rats. The study involved administering varying doses (0, 0.15, 0.5, 1.4, 4, 12, 37, 111, 333, and 1,000 mg/kg) over five consecutive days. Key findings included:

- Dose-Dependent Effects : Male rats exhibited significant alterations in thyroid hormone levels and liver weight. Specifically, total thyroxine concentrations decreased while liver weights increased with higher doses .

- Benchmark Dose (BMD) Calculations : The BMDs for various endpoints were calculated, with notable values such as 7.264 mg/kg for decreased thyroxine levels in males and 6.134 mg/kg for upregulated genes in females .

- Gene Expression Changes : The study highlighted significant transcriptional changes in liver and kidney tissues, indicating that PFHxSAm exposure could disrupt normal metabolic processes .

Case Studies on Health Outcomes

Research has indicated that PFAS exposure can lead to sex-dependent biological responses. For instance, a study analyzing gene expression in liver tissues from male and female rats exposed to PFHxSAm revealed that males showed greater dysregulation of lipid metabolism genes compared to females . This suggests a multifactorial mechanism by which PFAS compounds may influence metabolic diseases differently based on sex.

Hepatic Clearance Evaluations

In vitro studies have focused on the hepatic clearance of PFHxSAm and related compounds. A recent study evaluated the metabolic clearance rates of various PFAS compounds using liver cell models:

- Stability and Clearance Rates : PFHxSAm exhibited limited metabolic clearance with rates comparable to other sulfonamides . Only a few PFAS showed significant clearance rates exceeding 10 μL/min/million cells.

- Binding Affinity : The binding studies indicated that PFAS compounds with longer carbon chains had higher binding affinities, which may influence their bioavailability and toxicity .

Implications for Human Health

The biological activity of PFHxSAm raises concerns regarding its impact on human health:

- Endocrine Disruption : Evidence suggests that exposure to PFAS can disrupt endocrine functions, particularly affecting thyroid hormone levels . This disruption is critical given the role of thyroid hormones in metabolism and development.

- Immunotoxicity : Epidemiological studies indicate that PFAS exposure may impair immune responses in children, potentially leading to reduced vaccine efficacy . This immunotoxicity highlights the need for further investigation into long-term health impacts.

- Developmental Effects : Animal studies have shown adverse reproductive outcomes associated with PFAS exposure, emphasizing the need for regulatory scrutiny and public health interventions .

Summary Table of Key Findings

| Study Aspect | Findings |

|---|---|

| Doses Tested | 0 - 1,000 mg/kg |

| Key Biological Effects | Hormonal changes, liver weight increase |

| BMD Values (Male Rats) | Thyroxine: 7.264 mg/kg |

| Gene Expression Changes | Dysregulation in lipid metabolism genes |

| Metabolic Clearance Rate | Limited; <10 μL/min/million cells |

| Health Implications | Endocrine disruption, immunotoxicity |

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F13NO2S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLGCSJJWEQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NH2, C6H2F13NO2S | |

| Record name | 1-Hexanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469320 | |

| Record name | Perfluorohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41997-13-1 | |

| Record name | Perfluorohexanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential developmental effects of Perfluorohexanesulfonamide (FHxSA) exposure in living organisms?

A1: Research on the developmental toxicity of Perfluorohexanesulfonamide (FHxSA) using Xenopus laevis embryos revealed significant impacts. [] Exposure to FHxSA led to a concentration-dependent increase in mortality and malformations in the developing embryos. [] Specifically, at concentrations of 2.5 mg/L and 5 mg/L, 100% mortality was observed, accompanied by a significant increase in malformations. [] Furthermore, FHxSA exposure significantly affected the developmental stage achieved by the embryos at concentrations as low as 0.625 mg/L. [] These findings highlight the potential developmental toxicity of FHxSA in sensitive organisms.

Q2: Can biosparging influence the release and transformation of Perfluorohexanesulfonamide (FHxSA) in contaminated soils?

A2: Yes, biosparging, a remediation technique, can impact the release and transformation of Perfluorohexanesulfonamide (FHxSA) in contaminated soils. [] Studies utilizing oxygen-sparged columns showed a significantly higher release of FHxSA compared to nitrogen-sparged and non-biostimulated columns. [] Furthermore, evidence suggests that biosparging can facilitate the transformation of sulfonamide-based precursors into Perfluorohexanesulfonamide. [] This transformation was observed in both oxygen- and nitrogen-sparged columns, with recoveries of Perfluorohexanesulfonamide exceeding 100%, while recoveries of several precursor compounds were low. []

Q3: What analytical techniques are effective for detecting and quantifying Perfluorohexanesulfonamide (FHxSA) in environmental samples?

A3: Several analytical techniques are employed for Perfluorohexanesulfonamide (FHxSA) detection and quantification. High-resolution mass spectrometry, coupled with techniques like liquid chromatography, is commonly used to analyze FHxSA in various matrices, including soil and water samples. [, ] Direct Analysis in Real Time Mass Spectrometry (DART-MS), combined with solid-phase microextraction (SPME) using coated glass capillaries, offers a rapid screening method for FHxSA, achieving low part-per-trillion detection limits. [, ] This method bypasses the need for chromatography, making it efficient for rapid screening. [, ] Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is another valuable technique for analyzing FHxSA, particularly in low-concentration water samples. []

Q4: How does the presence of Perfluorohexanesulfonamide (FHxSA) in environmental samples compare to other Per- and Polyfluoroalkyl Substances (PFAS)?

A4: Analysis of contaminated groundwater samples from Northern Queensland, Australia, revealed the presence of Perfluorohexanesulfonamide (FHxSA) alongside other PFAS compounds like perfluorooctane sulfonate (PFOS) and perfluoroalkyl carboxylic acids. [] This co-occurrence suggests that FHxSA can be found in environments impacted by PFAS contamination. Interestingly, in a study analyzing tap and bottled water, while FHxSA was not detected, Perfluorohexanesulfonic acid (PFHxS) was found, indicating the potential presence of different PFAS compounds in various water sources. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。